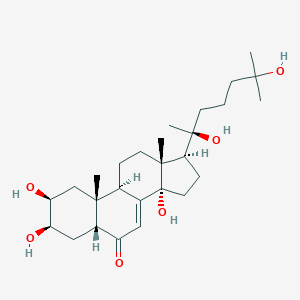

Taxisterone

Description

Structure

3D Structure

Properties

CAS No. |

19536-24-4 |

|---|---|

Molecular Formula |

C27H44O6 |

Molecular Weight |

464.6 g/mol |

IUPAC Name |

(2S,3R,5R,9R,10R,13R,14S,17S)-17-[(2S)-2,6-dihydroxy-6-methylheptan-2-yl]-2,3,14-trihydroxy-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one |

InChI |

InChI=1S/C27H44O6/c1-23(2,31)9-6-10-26(5,32)22-8-12-27(33)17-13-19(28)18-14-20(29)21(30)15-24(18,3)16(17)7-11-25(22,27)4/h13,16,18,20-22,29-33H,6-12,14-15H2,1-5H3/t16-,18-,20+,21-,22-,24+,25+,26-,27+/m0/s1 |

InChI Key |

KFLDRYHMXLUSFO-ISSBNPATSA-N |

SMILES |

CC12CCC3C(=CC(=O)C4C3(CC(C(C4)O)O)C)C1(CCC2C(C)(CCCC(C)(C)O)O)O |

Isomeric SMILES |

C[C@]12CC[C@H]3C(=CC(=O)[C@H]4[C@@]3(C[C@@H]([C@@H](C4)O)O)C)[C@@]1(CC[C@@H]2[C@](C)(CCCC(C)(C)O)O)O |

Canonical SMILES |

CC12CCC3C(=CC(=O)C4C3(CC(C(C4)O)O)C)C1(CCC2C(C)(CCCC(C)(C)O)O)O |

Synonyms |

taxisterone |

Origin of Product |

United States |

Natural Occurrence and Chemodiversity of Taxisterone

Sterol Side-Chain Modification

A crucial aspect of phytoecdysteroid biosynthesis is the modification of the sterol side chain. nih.gov While the core sterol structure is largely conserved, the side chain can undergo various enzymatic alterations. In insects, the dealkylation of phytosterols (B1254722) to produce cholesterol is a well-established process. eje.czavocadosource.combiorxiv.org Although plants can synthesize cholesterol directly, the diversity of phytoecdysteroids suggests that various side-chain modifications occur. These modifications can include hydroxylations at different carbon atoms, which are key steps in determining the final structure and biological activity of the molecule. nih.gov The specific enzymes responsible for these side-chain modifications in the taxisterone pathway are still an active area of research.

Hydroxylation Steps (e.g., Ecdysone (B1671078) 20-monooxygenase activity)

Hydroxylation, the addition of hydroxyl (-OH) groups, is a hallmark of ecdysteroid biosynthesis and is critical for their biological function. nih.govnih.gov These reactions are typically catalyzed by cytochrome P450 monooxygenases. tandfonline.comwikipedia.org One of the most well-studied hydroxylation steps in ecdysteroid synthesis is the conversion of ecdysone to 20-hydroxyecdysone (B1671079), a reaction mediated by the enzyme ecdysone 20-monooxygenase. wikipedia.orgresearchgate.net This enzyme introduces a hydroxyl group at the C-20 position of the sterol side chain. wikipedia.org While the specific hydroxylases involved in the this compound pathway have not been fully elucidated, it is highly probable that a series of cytochrome P450 enzymes are responsible for the specific hydroxylation patterns observed in this compound. nih.govtandfonline.com These enzymatic steps are crucial for creating the final polyhydroxylated structure of this compound. researchgate.net

| Enzymatic Transformation | Enzyme Class (Example) | Role in Biosynthesis |

| Side-Chain Modification | Various (e.g., Hydroxylases) | Alters the structure of the sterol side chain, contributing to the diversity of phytoecdysteroids. nih.govavocadosource.com |

| Hydroxylation | Cytochrome P450 Monooxygenases (e.g., Ecdysone 20-monooxygenase) | Adds hydroxyl groups at specific positions on the sterol nucleus and side chain, a critical step for biological activity. nih.govtandfonline.comwikipedia.org |

Formation of Didehydrothis compound Intermediates

This compound, also known as 22-deoxy-20-hydroxyecdysone, is a polyhydroxylated ketosteroid belonging to the phytoecdysteroid class of natural products. ontosight.aiscielo.br Its biosynthesis in plants, such as those from the Taxus (yew) genus, originates from the mevalonate (B85504) pathway, which produces sterol precursors from acetyl-CoA. nih.govmdpi.comscienceopen.com The pathway proceeds via cholesterol, which is then subjected to a series of oxidative modifications to form the characteristic ecdysteroid scaffold, defined by a cis-fused A/B ring junction and a 7-en-6-one chromophore. nih.govscienceopen.com

The formation of this compound represents a potential divergence from the canonical insect ecdysteroid pathway. In insects, 20-hydroxylation is typically the final step in the formation of the active molting hormone, 20-hydroxyecdysone (20E). However, the presence of this compound (22-deoxy-20-hydroxyecdysone) in various plant species suggests that in these organisms, 20-hydroxylation can occur before 22-hydroxylation. researchgate.net

The existence of didehydrothis compound intermediates is confirmed by the isolation of related compounds from plants. Notably, 1-hydroxy-20,22-didehydrothis compound has been identified, indicating that desaturation at the C20-C22 position of the side chain is a key transformation. nih.govscienceopen.comecdybase.org While the specific enzymes responsible for this desaturation in the this compound pathway have not been fully characterized, the formation of such intermediates likely involves a dehydrogenase or a cytochrome P450 monooxygenase. The general biosynthetic route to these intermediates is believed to follow the foundational steps of ecdysteroid synthesis, with variations in the sequence and timing of hydroxylation and desaturation reactions defining the specific endpoint molecule. researchgate.net

Genetic and Transcriptional Regulation of this compound Biosynthesis

The biosynthesis of secondary metabolites like this compound is a complex process, tightly controlled at the genetic and transcriptional levels. While the specific regulatory network for this compound itself is not fully elucidated, significant insights can be drawn from studies on the biosynthesis of other terpenoids in Taxus species, particularly the anticancer drug paclitaxel (B517696) (Taxol), and from general knowledge of ecdysteroid regulation.

Genes for terpenoid and steroid biosynthesis in Taxus are known to be predominantly expressed in the mesophyll cells of leaves. nih.gov The regulation of these pathways involves a sophisticated interplay of various transcription factor (TF) families that bind to specific promoter regions of biosynthetic genes, thereby activating or repressing their expression. oup.commdpi.com

Key transcription factor families identified as regulators in the biosynthesis of taxanes in Taxus include:

MYB (v-Myb avian myeloblastosis viral oncogene homolog) : Several MYB TFs, such as TmMYB3 and TcMYB29a, have been shown to regulate genes encoding key enzymes in the taxol pathway, including taxadiene synthase (TS) and other transferases. oup.commdpi.comfrontiersin.org

WRKY : These TFs are often responsive to stress signals like jasmonates and have been found to activate the promoters of genes in the taxol pathway. nih.govfrontiersin.org

ERF (Ethylene Responsive Factor) : Members of the ERF family can act as either activators or repressors of taxane (B156437) biosynthetic genes. nih.govmdpi.com

bHLH (basic Helix-Loop-Helix) : These TFs often work in concert with MYB proteins to regulate complex metabolic pathways. nih.gov

Given that this compound is a triterpenoid-derived steroid produced in the same plant genus, it is highly probable that its biosynthesis is governed by a similar suite of transcription factors. These TFs likely respond to developmental cues and environmental stimuli, coordinating the expression of the necessary hydroxylases, isomerases, and other enzymes to produce this compound. The regulation of ecdysteroid biosynthesis in insects, which involves a cascade of nuclear receptors like EcR, E75, and βFtz-f1, provides a model for steroid hormone regulation, although direct orthologs for phytoecdysteroid regulation in plants are still being investigated. researchgate.netnih.govnih.gov

In Vitro Production Strategies for this compound and Related Ecdysteroids

The low yield of many secondary metabolites from natural plant sources has driven the development of biotechnological production platforms. nih.gov In vitro culture systems offer a controlled environment for producing this compound and other valuable phytoecdysteroids, independent of geographical and climatic constraints.

Cell Suspension Cultures and Hairy Root Cultures

Plant cell suspension and hairy root cultures are two of the most promising in vitro strategies for producing secondary metabolites. nih.govscispace.com

Cell Suspension Cultures are initiated from friable callus tissue grown in a liquid medium. biosynsis.complos.org These cultures allow for homogenous growth and are amenable to scaling up in bioreactors. For taxoid production in Taxus cell cultures, elicitation—the use of stress-inducing compounds like methyl jasmonate—is a common and effective strategy to significantly boost the yield of target metabolites. mdpi.com

Hairy Root Cultures are established by infecting plant tissues with the soil bacterium Agrobacterium rhizogenes. nih.gov The resulting transformed roots are genetically stable, exhibit rapid growth in hormone-free media, and often synthesize a profile of secondary metabolites similar to that of the parent plant's roots. researchgate.net Hairy root cultures of various ecdysteroid-producing plants, including species of Ajuga, Serratula, and Silene, have demonstrated the capacity to produce significant quantities of phytoecdysteroids, in some cases exceeding the levels found in the intact plant. nih.govresearchgate.nettandfonline.comeje.cz

Table 1: Comparison of In Vitro Culture Systems for Ecdysteroid Production

| Feature | Cell Suspension Cultures | Hairy Root Cultures |

|---|---|---|

| Starting Material | Friable callus from explants | Plant tissue infected with A. rhizogenes |

| Genetic Stability | Can be prone to somaclonal variation | Generally high genetic and biochemical stability |

| Growth Rate | Can be high with optimized media | Typically fast and hormone-independent |

| Differentiation | Undifferentiated cells | Differentiated organ culture |

| Metabolite Production | Variable; often requires elicitation | Often stable and high; can exceed parent plant |

| Product Release | Can sometimes be secreted into the medium | Often retained within the root tissue |

| Harvesting | Simple separation of cells from medium | More complex due to intertwined root mass |

Bioreactor Systems for Enhanced Production

To move from laboratory-scale experiments to industrial-scale production, both cell suspension and hairy root cultures can be grown in large-volume bioreactors. A bioreactor provides a controlled, sterile environment where parameters such as pH, temperature, oxygen levels, and nutrient supply can be precisely managed to optimize growth and metabolite synthesis. scispace.com

Different bioreactor designs have been adapted for plant culture systems. For cell suspensions, stirred-tank or airlift bioreactors are common. For hairy root cultures, which are sensitive to shear stress and can form a dense, tangled biomass, specialized bioreactors such as airlift, bubble-column, or mist-fed systems are often more suitable. tandfonline.com Successful scale-up in an air-lift bioreactor has been reported for phytoecdysteroid production in Ajuga reptans hairy roots, achieving a 230-fold increase in biomass and a 20-hydroxyecdysone content four times higher than that of the original plant roots. tandfonline.com

Table 2: Bioreactor Types for Plant In Vitro Cultures

| Bioreactor Type | Description | Suitability for Hairy Roots |

|---|---|---|

| Stirred-Tank | Uses mechanical agitation to mix the culture. | Low; high shear stress can damage roots. |

| Airlift | Mixing is achieved by sparging air/gas from the bottom, creating circulation. | High; low shear stress environment. |

| Bubble-Column | A simpler version of airlift without a draft tube; bubbles provide mixing. | High; low shear stress, but mixing can be less uniform. |

| Mist/Spray | Roots are grown in a gas phase and periodically sprayed with a nutrient mist. | High; avoids issues of poor oxygen transfer in dense cultures. |

| Wave Bioreactor | Culture is contained in a disposable bag placed on a rocking platform. | Moderate to High; provides gentle mixing. |

Metabolic Engineering Approaches for Yield Improvement

Metabolic engineering offers a powerful and rational approach to enhance the production of desired compounds like this compound. By modifying an organism's genetic makeup, metabolic fluxes can be redirected toward the synthesis of the target molecule. biosynsis.com These strategies can be applied in the native plant system or in heterologous hosts like yeast (Saccharomyces cerevisiae), which are easy to engineer and grow rapidly. nih.govnih.gov

Key metabolic engineering strategies include:

Suppression of Competing Pathways : Using gene silencing techniques (e.g., RNA interference) to downregulate enzymes in pathways that compete for the same precursors can channel more substrate into the desired pathway. For example, diverting flux away from the synthesis of other sterols could enhance ecdysteroid production. slu.se

Heterologous Pathway Reconstitution : The entire biosynthetic pathway for a plant-derived compound can be transferred into a microbial host like yeast. nih.gov This has been a major goal for Taxol production and is a viable strategy for this compound, leveraging the well-understood genetics and fermentation technology of yeast. escholarship.org

Transcription Factor Engineering : Overexpressing a transcription factor that positively regulates multiple genes in the biosynthetic pathway can lead to a coordinated upregulation of the entire pathway, resulting in a significant increase in product yield. oup.com

Table 3: Metabolic Engineering Strategies for Yield Improvement

| Strategy | Approach | Example Application for this compound |

|---|---|---|

| Enhance Precursor Supply | Overexpress genes in the upstream mevalonate (MVA) pathway. | Increase the pool of cholesterol, the primary precursor for ecdysteroids. |

| Overexpress Pathway Genes | Introduce additional copies of genes for key hydroxylases or transferases. | Boost the efficiency of specific oxidative steps leading to this compound. |

| Block Competing Pathways | Downregulate genes for enzymes that divert precursors to other metabolites. | Reduce the synthesis of other phytosterols like sitosterol (B1666911) or ergosterol (B1671047) (in yeast). |

| Regulator Overexpression | Overexpress a key transcription factor (e.g., from the MYB or WRKY family). | Simultaneously upregulate multiple genes in the this compound biosynthetic pathway. |

| Heterologous Production | Transfer the entire biosynthetic pathway into a microbial host. | Engineer Saccharomyces cerevisiae to produce this compound from simple sugars. |

Occurrence and Biosynthesis

Known Plant Sources

Taxisterone has been identified in a number of plant species across different families. Its initial discovery was from the Japanese yew, Taxus cuspidata (Taxaceae). researchgate.nettandfonline.com Subsequent research has reported its presence in various other plants.

| Plant Species | Family | Plant Part |

| Taxus cuspidata | Taxaceae | Not specified |

| Rhaponticum carthamoides | Asteraceae | Roots |

| Lychnis flos-cuculi | Caryophyllaceae | Not specified |

| Silene indica | Caryophyllaceae | Not specified |

| Silene montbretiana | Caryophyllaceae | Not specified |

| This data is compiled from multiple sources. nih.govnih.govscielo.brtandfonline.com |

Biosynthetic Pathway in Plants

The biosynthesis of phytoecdysteroids, including this compound, is a complex process that begins with common precursors in the plant cell. researchgate.netscienceopen.com Plants primarily synthesize phytoecdysteroids from mevalonic acid via the mevalonate (B85504) pathway, using acetyl-CoA as the initial building block. researchgate.netscienceopen.com This pathway leads to the formation of cholesterol, which serves as a key intermediate. scienceopen.com

The conversion of cholesterol to the ecdysteroid scaffold involves a series of enzymatic reactions, including hydroxylations, oxidations, and isomerizations. nih.gov While the complete biosynthetic pathway for this compound has not been fully elucidated in all plant species, it is understood to diverge from the pathway of other major phytoecdysteroids like 20-hydroxyecdysone (B1671079). The key structural difference in this compound is the absence of a hydroxyl group at the C-22 position, indicating a "22-deoxy" status relative to ecdysterone. ontosight.ainih.gov This suggests that the hydroxylation step at C-22, which is a key part of the biosynthesis of many other ecdysteroids, is either bypassed or that a subsequent dehydroxylation occurs, although the former is more likely. The biosynthesis of the taxane (B156437) skeleton in Taxus species involves the cyclization of geranylgeranyl diphosphate. nih.gov

Isolation and Purification Methodologies for Taxisterone

Multi-Step Extraction Protocols

The initial stage in obtaining taxisterone from its natural sources, such as plants from the Taxus and Silene genera, involves a multi-step extraction procedure. yok.gov.trresearchgate.net This process is designed to efficiently remove the compound from the plant matrix while minimizing the co-extraction of undesirable substances.

Solvent Selection for Primary Extraction (e.g., Methanol (B129727), Ethanol (B145695), Water)

The choice of solvent is a critical first step in the extraction of this compound. Due to the polar nature of ecdysteroids, polar solvents are generally employed to maximize the yield of the target compound. nih.gov

Commonly used solvents for the primary extraction of this compound and other ecdysteroids include:

Methanol: Often used in excess for the solvent extraction of air-dried plant materials at room temperature. nih.gov It is effective in extracting a broad range of polar compounds.

Ethanol: Typically used as 95% ethanol, it serves as another effective solvent for the initial extraction from plant matter. nih.gov A mixture of ethanol and water, ranging from 50% to 80% ethanol by volume, has also been utilized for extracting taxanes, a class of compounds often found alongside this compound. google.com

Water: Hot water extraction can be employed to extract water-soluble components. researchgate.netmdpi.com This method often involves multiple cycles of boiling and concentration to enhance the yield. mdpi.com

The selection of the optimal solvent is a balance between maximizing the solubility of this compound and minimizing the extraction of interfering compounds. youtube.comkjhil.com

| Solvent | Typical Concentration | Extraction Method | Target Compounds | Reference |

|---|---|---|---|---|

| Methanol | High excess | Solvent extraction at room temperature | Phytoecdysteroids | nih.gov |

| Ethanol | 95% | Solvent extraction at room temperature | Phytoecdysteroids | nih.gov |

| Ethanol/Water Mixture | 50-80% ethanol by volume | Solvent extraction | Taxanes | google.com |

| Water | - | Hot water extraction | Water-soluble components | researchgate.netmdpi.com |

Liquid-Liquid Partitioning for Preliminary Cleanup

Following the initial extraction, the crude extract contains a complex mixture of compounds. Liquid-liquid partitioning, also known as solvent-solvent extraction, is a crucial preliminary cleanup step to separate the target compounds from impurities based on their differential solubilities in two immiscible liquids. nih.govkjhil.comlongdom.orgsyrris.comeconomysolutions.in This technique effectively removes less polar organic compounds and other interfering substances. nih.gov

A common procedure involves partitioning the initial methanol or ethanol extract between hexane (B92381) and water. nih.gov The less polar compounds, such as lipids and chlorophyll, will preferentially dissolve in the hexane layer, while the more polar ecdysteroids, including this compound, remain in the aqueous layer. nih.govlongdom.org Other solvents like chloroform (B151607) and benzene (B151609) have also been used in partitioning steps to further remove impurities. google.comgoogle.com For instance, a procedure for purifying ecdysteroids from Serratula species involves the liquid-liquid extraction of ecdysteroids with benzene, followed by re-extraction of the organic phase with 50% methanol. mdpi.com

Chromatographic Separation Techniques

After the initial extraction and cleanup, chromatographic methods are indispensable for the separation and purification of this compound from the enriched fraction. nih.govmdpi.comnih.gov Various chromatographic techniques are employed, each exploiting subtle differences in the physical and chemical properties of the compounds to achieve separation.

Thin-Layer Chromatography (TLC) in Analytical and Preparative Modes

Thin-layer chromatography (TLC) is a versatile technique used for both analytical and preparative purposes in the isolation of this compound. nih.govkjhil.commdpi.comnih.govrochester.edu

Analytical TLC: This is a rapid and sensitive method used to monitor the progress of the purification, identify the presence of this compound in different fractions, and determine the optimal solvent system for column chromatography. khanacademy.orglibretexts.orgwikipedia.org A small spot of the sample is applied to a TLC plate coated with a stationary phase (e.g., silica (B1680970) gel), and the plate is developed in a suitable mobile phase. khanacademy.org

Preparative TLC: This technique is used to purify small amounts of compounds. libretexts.org The sample is applied as a band onto a thicker TLC plate, and after development, the band corresponding to this compound is scraped off the plate. obrnutafaza.hrsilicycle.comresearchgate.net The compound is then eluted from the adsorbent material with a strong solvent. obrnutafaza.hr

Column Chromatography (Normal-Phase and Reversed-Phase)

Column chromatography is a fundamental and widely used technique for the large-scale separation of this compound from other components in the extract. nih.govkjhil.comrochester.eduresearchgate.netsavemyexams.comrnlkwc.ac.in Both normal-phase and reversed-phase chromatography are employed.

Normal-Phase Column Chromatography: In this mode, a polar stationary phase, such as silica gel or alumina, is used with a non-polar mobile phase. biotage.comhawach.comscribd.com Compounds are separated based on their polarity, with less polar compounds eluting first. savemyexams.com The crude extract is loaded onto the column, and a solvent or a gradient of solvents with increasing polarity is used to elute the compounds. savemyexams.comrnlkwc.ac.in

Reversed-Phase Column Chromatography: This technique uses a non-polar stationary phase (e.g., C18-bonded silica) and a polar mobile phase, such as a mixture of water and methanol or acetonitrile. biotage.comscribd.comwikipedia.org In reversed-phase chromatography, more polar compounds elute first, while non-polar compounds are retained more strongly. wikipedia.org This method is particularly effective for separating polar compounds like ecdysteroids. nih.gov

| Chromatography Mode | Stationary Phase | Typical Mobile Phase | Separation Principle | Reference |

|---|---|---|---|---|

| Normal-Phase | Silica gel, Alumina | Hexane, Ethyl acetate, Chloroform | Adsorption; separation based on polarity | savemyexams.combiotage.comhawach.com |

| Reversed-Phase | C18-bonded silica | Water/Methanol, Water/Acetonitrile | Partitioning; separation based on hydrophobicity | nih.govbiotage.comwikipedia.org |

Flash Chromatography Applications

Flash chromatography is a rapid form of preparative column chromatography that utilizes moderate pressure to force the mobile phase through the column, significantly reducing the separation time compared to traditional gravity-fed column chromatography. rochester.eduresearchgate.netmanasalifesciences.compharmatutor.org This technique is particularly useful for the efficient purification of organic compounds from complex mixtures. researchgate.netbiotage.com

Pre-packed silica gel cartridges are often used in modern flash chromatography systems, which can be automated and coupled with detectors for fraction collection. pharmatutor.org The choice of solvent is critical, and a solvent system that provides a good separation on TLC is typically adapted for flash chromatography. rochester.edu This method allows for the rapid isolation of this compound in a purer form from the crude extract before further purification steps if necessary. rochester.eduresearchgate.net

Droplet Counter-Current Chromatography (DCCC)

Droplet Counter-Current Chromatography (DCCC) is a liquid-liquid partition chromatography technique that operates without a solid support matrix, thereby minimizing the risk of irreversible adsorption of the sample. slideshare.netnih.gov This method relies on the partitioning of solutes between a continuous stream of droplets of a mobile liquid phase and a stationary column of an immiscible liquid phase. nih.govwikipedia.org The separation is governed by the partition coefficient of the compound between the two liquid phases. wikipedia.org

The DCCC apparatus consists of multiple vertical glass columns connected in series. slideshare.netwikipedia.org Depending on the relative densities of the two immiscible solvent phases, the operation can be conducted in two modes:

Ascending Mode: The lighter mobile phase is introduced at the bottom of the column and ascends as droplets through the heavier stationary phase.

Descending Mode: The heavier mobile phase is introduced at the top and descends as droplets through the lighter stationary phase.

This technique is particularly well-suited for the preparative scale separation of polar compounds like glycosides and ecdysteroids, which are often challenging to purify using conventional adsorption chromatography. mdpi.comscispace.com The selection of a suitable biphasic solvent system is critical for a successful separation. Systems often containing chloroform, methanol, and water are frequently employed. wikipedia.org While specific operational parameters for the isolation of this compound via DCCC are not extensively detailed in the available literature, the general application of DCCC for phytoecdysteroid separation from plant extracts like Silene species has been established. mdpi.comecdybase.org

Gel Permeation Chromatography

Gel Permeation Chromatography (GPC), a subset of Size-Exclusion Chromatography (SEC), separates molecules based on their size or hydrodynamic volume in solution. wikipedia.orgmalvernpanalytical.com The stationary phase consists of porous beads with a controlled pore size distribution. lcms.cz When a sample solution passes through the column, larger molecules that are excluded from the pores travel a shorter path and elute first. Smaller molecules can permeate the pores to varying extents, resulting in a longer retention time. wikipedia.orglcms.cz

GPC is typically used for analyzing polymers but also finds application in the purification of natural products. wikipedia.orglcms.cz In the context of phytoecdysteroid isolation, GPC on columns like Sephadex LH-20 is a common step. mdpi.com This step aids in the fractionation of crude extracts, separating the ecdysteroids from other classes of plant metabolites like chlorophylls, terpenoids, and phenols based on their molecular size. mdpi.com

Table 1: GPC System Components and Function

| Component | Function |

|---|---|

| Stationary Phase (Gel) | Porous beads (e.g., Sephadex LH-20) that separate molecules by size. mdpi.com |

| Mobile Phase (Eluent) | A solvent that dissolves the sample and carries it through the column. |

| Pump | Delivers the mobile phase at a constant flow rate. wikipedia.org |

| Injector | Introduces the sample into the mobile phase stream. wikipedia.org |

| Column | Contains the stationary phase where the separation occurs. wikipedia.org |

| Detector | Monitors the eluent as it exits the column (e.g., Refractive Index or UV detector). biorizon.eu |

While GPC provides a valuable group separation, it generally does not offer sufficient resolution to separate structurally similar ecdysteroids from one another. Therefore, it is employed as an intermediate purification step, preceding higher-resolution techniques.

High-Performance Liquid Chromatography (HPLC) for Preparative Isolation

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the final purification of this compound, offering high resolution and efficiency. mdpi.comnih.gov Preparative HPLC operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to isolate milligram to gram quantities of pure compounds. hplcvials.comwelch-us.com

Reversed-phase HPLC (RP-HPLC) is the most common mode used for ecdysteroid separation. mdpi.comoup.com In this setup, a nonpolar stationary phase (typically C18-bonded silica) is used with a polar mobile phase, usually a gradient of water and an organic solvent like methanol or acetonitrile. google.com this compound, being a polar molecule, is retained on the column, and its elution is controlled by carefully adjusting the solvent gradient.

Research on the ecdysteroid constituents of plants like Serratula coronata and Leuzea carthamoides has successfully employed preparative RP-HPLC to isolate this compound alongside other minor ecdysteroids. researchgate.netu-szeged.huresearchgate.net The process involves injecting a pre-purified fraction onto the preparative column and collecting the eluent in fractions. The fractions containing the target compound are then pooled and concentrated to yield pure this compound.

Table 2: Example of Preparative HPLC Conditions for Ecdysteroid Isolation

| Parameter | Description |

|---|---|

| Instrument | Preparative Liquid Chromatography System |

| Column | Reversed-phase (e.g., C18, Octadecylsilyl) |

| Stationary Phase | Silica gel bonded with C18 alkyl chains |

| Mobile Phase | Gradient of Water (A) and Acetonitrile or Methanol (B) google.com |

| Detection | UV detector, monitoring at ~242 nm (characteristic of the ecdysteroid chromophore) |

| Mode | Preparative scale for fraction collection hplcvials.com |

Preparative Rotation Planar Chromatography (RPC) for Ecdysteroids

Rotation Planar Chromatography (RPC) is a form of centrifugally accelerated layer chromatography that serves as an efficient preparative separation technique. akjournals.comresearchgate.net It offers advantages over traditional preparative TLC, including faster separation times and improved resolution. researchgate.net In RPC, the stationary phase is coated on a rotating circular plate, and the mobile phase is applied to the center. Centrifugal force drives the mobile phase through the stationary phase, separating the components of the sample mixture into circular bands. akjournals.com

RPC has been effectively used as a final purification step in the isolation of ecdysteroids from sources like Serratula wolffii. tandfonline.com The procedure can be optimized by adjusting parameters such as the layer thickness, solvent system composition, and rotation speed. tandfonline.com For instance, a crude ecdysteroid fraction can be applied to a 1-2 mm thick silica gel layer on the rotor of a Chromatotron instrument. oup.comtandfonline.com A stepwise gradient of solvents is then used to elute the compounds, which are collected as they are spun off the edge of the rotor. This method has proven successful in obtaining pure ecdysteroids, which are subsequently identified by spectroscopic methods. tandfonline.com

Advanced Purification and Enrichment Strategies

Beyond the primary chromatographic separations, several techniques are used to pre-purify extracts and enrich the concentration of this compound before final isolation.

Solid-Phase Extraction (SPE)

Solid-Phase Extraction (SPE) is a sample preparation technique based on the principles of liquid chromatography but is used to clean up samples before more complex chromatographic analysis. organomation.comthermofisher.comwikipedia.org It is highly effective for removing interfering substances from a sample matrix or for concentrating analytes of interest. thermofisher.com The process involves passing a liquid sample through a cartridge containing a solid adsorbent (the stationary phase). wikipedia.org

For ecdysteroid isolation, reversed-phase SPE cartridges (e.g., C18) are commonly used. oup.comresearchgate.net A typical SPE procedure involves four steps:

Conditioning: The sorbent is activated with a solvent like methanol, followed by water, to prepare it for sample interaction. organomation.comchromatographyonline.com

Sample Loading: The crude plant extract, dissolved in a polar solvent, is loaded onto the cartridge. Ecdysteroids and other nonpolar to moderately polar compounds are retained on the C18 sorbent, while very polar impurities like sugars pass through.

Washing: The cartridge is washed with a weak solvent (e.g., water or a low percentage of alcohol) to remove any remaining polar interferences.

Elution: The desired ecdysteroids, including this compound, are eluted from the sorbent using a stronger, less polar solvent, such as methanol or acetonitrile. thermofisher.com

This technique was utilized in the isolation of this compound from Serratula coronata, where SPE served as a critical cleanup step. typeset.io

Precipitation and Crystallization Techniques

Precipitation and crystallization are fundamental techniques for the bulk purification of compounds and are often used in the early and final stages of isolation, respectively. nih.gov

Precipitation: In the initial stages of purifying a crude plant extract (e.g., a methanolic extract), precipitation is used to remove a significant portion of contaminants. oup.comresearchgate.net By adding a solvent in which the target compounds are soluble but contaminants are not (or vice-versa), a separation can be achieved. For example, adding acetone (B3395972) to a concentrated methanolic extract of Silene viridiflora causes many impurities to precipitate, while the ecdysteroids remain in solution. oup.comresearchgate.net This simple step significantly reduces the complexity of the mixture before it is subjected to chromatography.

Crystallization: Crystallization is often the final step to obtain a highly pure solid compound from a concentrated solution. nih.govatlanchimpharma.com After chromatographic purification, the fractions containing this compound are pooled and the solvent is evaporated. The resulting residue is then dissolved in a minimal amount of a suitable hot solvent or a solvent mixture (e.g., ethanol/ethyl acetate). google.com As the solution cools slowly and undisturbed, the solubility of the compound decreases, leading to the formation of crystals. unifr.chwashington.edu Impurities tend to remain in the solution (the mother liquor). This process can be repeated to achieve the desired level of purity. The polarity and crystallization tendency of ecdysteroids can be weak, making this step challenging but crucial for obtaining material suitable for structural elucidation. researchgate.net

Ion Exchange Chromatography

Ion Exchange Chromatography (IEC) is a powerful purification technique that separates molecules based on their net surface charge. While not as commonly employed for the primary isolation of neutral steroids like this compound as reversed-phase or normal-phase chromatography, it serves as a valuable polishing step to remove charged impurities from crude extracts. The principle of IEC lies in the reversible electrostatic interaction between a charged molecule and an oppositely charged stationary phase.

The application of IEC in the purification of this compound typically involves the use of an anion exchanger. Although this compound is a neutral molecule, its multiple hydroxyl groups can be partially deprotonated under slightly alkaline conditions, conferring a weak negative charge. This allows it to bind to a positively charged anion exchange resin. Conversely, any positively charged impurities in the extract will not bind and will be washed away.

The process generally involves four key steps: equilibration of the column with a starting buffer, loading of the sample, washing to remove unbound molecules, and finally, elution of the bound this compound by altering the ionic strength or pH of the mobile phase.

Research Findings

While specific studies detailing the ion exchange chromatography of this compound are limited, the methodology can be inferred from established protocols for the separation of other phytoecdysteroids and steroids. Research has shown that anion exchangers are effective in fractionating steroid conjugates and separating phenolic steroids from neutral ones. nih.gov For instance, lipophilic strong anion exchangers like triethylaminohydroxypropyl Sephadex LH-20 (TEAP-LH-20) have been successfully used for the group fractionation of various steroid conjugates from biological samples. capes.gov.br

The general workflow for purifying a compound like this compound using anion exchange chromatography would involve the following stages:

Column Equilibration: The anion exchange column, packed with a resin such as DEAE-Sepharose, is equilibrated with a low ionic strength buffer at a slightly alkaline pH (e.g., pH 8.0). conductscience.comresearchgate.net This ensures the resin is in the correct ionic form to bind the weakly charged this compound.

Sample Loading: The crude or partially purified this compound extract, dissolved in the equilibration buffer, is loaded onto the column. phenomenex.com At this stage, this compound and other negatively charged molecules will bind to the resin, while neutral and positively charged impurities will pass through.

Washing: The column is washed with several column volumes of the equilibration buffer to remove all unbound and weakly bound impurities. bio-rad.com

Elution: The bound this compound is eluted from the column. This is typically achieved by applying a salt gradient (e.g., 0-1 M NaCl) or by decreasing the pH of the elution buffer. harvardapparatus.comlibretexts.org The increasing salt concentration introduces competing ions that displace the bound this compound from the resin. A gradient elution is often preferred as it allows for the separation of molecules with different charge strengths. libretexts.org

The selection of the appropriate ion exchange resin and elution conditions is critical for a successful separation. The table below summarizes key parameters for the ion exchange chromatography of steroid-like compounds, which can be adapted for this compound.

Structural Elucidation and Advanced Characterization of Taxisterone

Spectroscopic Approaches for Structure Determination

Spectroscopy, the study of the interaction between matter and electromagnetic radiation, is a cornerstone of chemical structure elucidation. ub.ac.idmdpi.com For taxisterone, various spectroscopic methods have been employed to piece together its intricate architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that exploits the magnetic properties of certain atomic nuclei to provide detailed information about the structure and dynamics of molecules. mdpi.com It is arguably the most important method for the structural elucidation of complex organic molecules like this compound. The structural elucidation of this compound has been achieved using modern spectroscopic techniques, including 1D and 2D-NMR. yok.gov.tr

¹H-NMR spectroscopy provides information about the chemical environment of hydrogen atoms within a molecule. The ¹H-NMR spectrum of this compound, typically recorded in a solvent like deuterated methanol (B129727) (CD₃OD), displays characteristic signals for its various protons. ecdybase.org For example, key signals include those for the five methyl groups and specific methine protons, such as the one at the C-7 position appearing around δ 5.85 ppm. ecdybase.orgiiste.org The precise chemical shifts and coupling constants (J-values), which describe the interaction between neighboring protons, are critical for assigning specific protons to their positions in the this compound molecule. researchgate.net

Table 1: Selected ¹H-NMR Spectral Data for this compound in CD₃OD ecdybase.org

| Proton Position | Chemical Shift (δ, ppm) | Multiplicity and Coupling Constant (J, Hz) |

| 2-Hα | 3.84 | ddd (3.2, ~3.0, ~3.0) |

| 3-Hβ | 3.95 | q |

| 5-Hβ | 2.32 | m |

| 7-H | 5.83 | d (2.4) |

| 9-Hα | 3.11 | m (W1/2 = 22) |

| 18-Me | 0.86 | s |

| 19-Me | 0.96 | s |

| 21-Me | 1.19 | s |

| 26-Me/27-Me | 1.21 | s |

Note: Data is illustrative and compiled from published sources. ecdybase.org W1/2 refers to the width of the multiplet at half-height.

¹³C-NMR spectroscopy provides information on the carbon framework of a molecule. chemistrysteps.com Since the ¹³C isotope has a low natural abundance (about 1.1%), these spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line. chemistrysteps.com The ¹³C-NMR spectrum of this compound shows 27 distinct signals, corresponding to its 27 carbon atoms. ecdybase.orgiiste.org Key resonances include the signal for the C-6 carbonyl carbon at approximately δ 206.51 ppm and the signals for the olefinic carbons C-7 and C-8 at δ 122.10 and δ 168.14 ppm, respectively. ecdybase.org

Table 2: ¹³C-NMR Spectral Data for this compound in CD₃OD ecdybase.org

| Carbon Position | Chemical Shift (δ, ppm) | Carbon Position | Chemical Shift (δ, ppm) |

| 1 | 37.37 | 15 | 31.58 |

| 2 | 68.72 | 16 | 21.96 |

| 3 | 68.53 | 17 | 51.52 |

| 4 | 32.86 | 18 | 17.58 |

| 5 | 51.80 | 19 | 24.31 |

| 6 | 206.51 | 20 | 78.02 |

| 7 | 122.10 | 21 | 22.06 |

| 8 | 168.14 | 22 | 34.19 |

| 9 | 35.05 | 23 | 25.04 |

| 10 | 39.26 | 24 | 44.15 |

| 11 | 21.51 | 25 | 71.36 |

| 12 | 32.38 | 26 | 29.83 |

| 13 | 48.07 | 27 | 29.93 |

| 14 | 85.54 |

Note: Data compiled from published sources. ecdybase.org

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the ¹H and ¹³C signals and elucidating the complete structure, including stereochemistry. princeton.eduepfl.chyoutube.com

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling correlations, helping to identify adjacent protons in the spin system. sdsu.eduemerypharma.com

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C one-bond correlations). epfl.chsdsu.edu This is crucial for assigning the carbon signal for each protonated carbon.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are separated by two or three bonds (¹H-¹³C long-range correlations). epfl.chsdsu.edu This technique is particularly valuable for identifying quaternary carbons (carbons with no attached protons) and for connecting different fragments of the molecule. emerypharma.com

NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) provide information about protons that are close to each other in space, which is critical for determining the relative stereochemistry of the molecule. princeton.edu

The combined analysis of these 2D NMR experiments allows for the complete and unambiguous assignment of all proton and carbon signals, confirming the connectivity and stereochemistry of this compound. researchgate.netresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. nanocomposix.comupi.edu This technique is particularly useful for identifying chromophores, which are the parts of a molecule responsible for absorbing light. vscht.czlibretexts.orgmsu.edu In this compound, the key chromophore is the α,β-unsaturated ketone system in the B-ring (a C=C double bond conjugated with a C=O carbonyl group). iiste.orguomustansiriyah.edu.iq This structural feature gives rise to a characteristic absorption maximum (λmax) in the UV spectrum, typically observed around 242 nm, which is indicative of a π → π* electronic transition. iiste.orgmsu.edu

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. utdallas.edu It provides crucial information about the molecular weight and elemental composition of a compound. wikipedia.org For this compound (C₂₇H₄₄O₆), high-resolution mass spectrometry (HRMS) can determine its exact molecular weight with high precision, confirming the molecular formula. nih.gov The molecular weight of this compound is 464.6 g/mol . nih.gov

Furthermore, by analyzing the fragmentation patterns produced when the molecule breaks apart within the mass spectrometer, valuable structural information can be obtained. core.ac.ukscienceready.com.augentechscientific.com Different ionization techniques, such as Electron Ionization (EI) or Fast Atom Bombardment (FAB), produce characteristic fragments. For instance, EI-MS of this compound shows a molecular ion peak (M)⁺ at m/z 464, along with fragment ions resulting from the loss of water molecules and cleavage of the side chain. ecdybase.org Common fragments observed in the mass spectrum of this compound include ions at m/z 446 [M-H₂O]⁺, 428 [M-2H₂O]⁺, and 327, which arise from specific bond cleavages within the molecule. ecdybase.org

Chromatographic Methods for Identification and Purity Assessment

The structural complexity and the presence of multiple stereocenters in this compound necessitate the use of high-resolution chromatographic techniques for its unequivocal identification and for the accurate assessment of its purity. High-Performance Liquid Chromatography (HPLC) and coupled techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable tools in the analytical workflow of this compound characterization.

Qualitative and Quantitative High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both the qualitative identification and quantitative determination of this compound in various matrices, including plant extracts and purified samples. fu-berlin.de The method's versatility allows for the separation of this compound from other structurally related ecdysteroids and impurities.

Qualitative Analysis:

In qualitative HPLC analysis, the primary identifier of a compound is its retention time (t_R), which is the time it takes for the analyte to pass through the column and reach the detector. agroparistech.fr The retention time of a this compound standard is compared with that of a peak in the sample chromatogram under identical analytical conditions. To confirm the identity, a co-injection of the sample and the standard can be performed; the absence of peak splitting provides strong evidence for the presence of this compound.

Reversed-phase HPLC (RP-HPLC) is the most common mode used for the analysis of ecdysteroids like this compound. fu-berlin.de In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. The retention of this compound is influenced by the composition of the mobile phase; a higher proportion of a less polar organic solvent (e.g., acetonitrile, methanol) in the aqueous mobile phase will decrease the retention time. phenomenex.blog

Quantitative Analysis:

For quantitative analysis, the peak area or peak height of this compound in the chromatogram is measured and correlated to its concentration using a calibration curve. lctsbible.com This curve is generated by analyzing a series of standard solutions of known this compound concentrations. The linearity of the method is established by the correlation coefficient (R²) of the calibration curve, which should ideally be close to 1.0.

Method validation is crucial for ensuring the reliability of quantitative results. Key validation parameters include precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ). typeset.io Precision is assessed by the relative standard deviation (RSD) of replicate analyses, while accuracy is determined by recovery studies in a sample matrix.

A typical HPLC method for the analysis of ecdysteroids from plant sources, which could be adapted for this compound, might employ a C18 column with a gradient elution. mdpi.com For instance, a gradient of water and acetonitrile, often with a modifier like formic acid to improve peak shape, is commonly used.

Interactive Data Table: Representative HPLC Method Parameters for this compound Analysis

| Parameter | Value | Description |

| Column | C18, 250 x 4.6 mm, 5 µm | A common reversed-phase column for steroid analysis. |

| Mobile Phase A | Water with 0.1% Formic Acid | The aqueous component of the mobile phase. |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | The organic modifier. |

| Gradient | 5% B to 95% B over 30 min | A typical gradient to elute compounds with a range of polarities. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |

| Detection | UV at 245 nm | Ecdysteroids exhibit UV absorbance due to the α,β-unsaturated ketone chromophore. mdpi.com |

| Expected Retention Time | ~15-20 min | Highly dependent on the specific gradient and column chemistry. |

Interactive Data Table: Typical HPLC Method Validation Findings for this compound Quantification

| Parameter | Finding | Acceptance Criteria (ICH Guidelines) |

| Linearity (R²) | >0.999 | R² ≥ 0.995 |

| Accuracy (% Recovery) | 98-102% | Typically 80-120% |

| Precision (%RSD) | <2% | ≤ 2% for drug substance |

| LOD | ~0.05 µg/mL | Signal-to-Noise ratio of 3:1 |

| LOQ | ~0.15 µg/mL | Signal-to-Noise ratio of 10:1 |

Coupled Techniques (e.g., GC-MS, LC-MS)

Coupling chromatographic separation with mass spectrometry provides a higher level of confidence in identification and allows for the characterization of compounds even in complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. mdpi.com Steroids like this compound are not inherently volatile due to their multiple polar hydroxyl groups. Therefore, a derivatization step, most commonly silylation, is required prior to GC-MS analysis. sigmaaldrich.com Silylation replaces the active hydrogens on the hydroxyl groups with trimethylsilyl (B98337) (TMS) groups, increasing the volatility and thermal stability of the molecule.

In the mass spectrometer, the derivatized this compound molecule undergoes fragmentation upon electron ionization. The resulting fragmentation pattern is a unique fingerprint that can be used for structural elucidation and identification. The analysis of these fragmentation patterns can reveal information about the steroid nucleus and the side chain. fu-berlin.de For example, the cleavage of the C17-C20 bond is a common fragmentation pathway for ecdysteroids. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS):

LC-MS is arguably the most powerful and widely used technique for the analysis of ecdysteroids, as it combines the excellent separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry, without the need for derivatization. mdpi.com Electrospray ionization (ESI) is a soft ionization technique commonly employed, which typically generates a protonated molecule [M+H]⁺ or other adduct ions (e.g., [M+Na]⁺), providing clear information about the molecular weight of the compound. shimadzu.com

Tandem mass spectrometry (LC-MS/MS) further enhances the specificity and sensitivity of the analysis. nih.gov In an MS/MS experiment, the parent ion of interest (e.g., the [M+H]⁺ of this compound) is selected and subjected to collision-induced dissociation (CID) to generate a series of fragment ions (product ions). nih.gov Monitoring specific transitions from a parent ion to a product ion in multiple reaction monitoring (MRM) mode allows for highly selective and sensitive quantification, even in complex biological matrices. researchgate.net The fragmentation of ecdysteroids in LC-MS/MS often involves the neutral loss of water molecules and cleavage of the side chain. nih.gov

Interactive Data Table: Expected Mass Spectrometry Data for this compound

| Technique | Ionization Mode | Parent Ion (m/z) | Major Fragment Ions (m/z) | Notes |

| LC-MS | ESI+ | [M+H]⁺, [M+Na]⁺ | - | Provides molecular weight information. |

| LC-MS/MS | ESI+ | [M+H]⁺ | [M+H - H₂O]⁺, [M+H - 2H₂O]⁺, ions from side-chain cleavage | Confirms identity and enables sensitive quantification. |

| GC-MS | EI | [M]⁺ (of TMS derivative) | Characteristic fragments from TMS groups (e.g., m/z 73) and steroid nucleus | Requires derivatization; provides a fingerprint mass spectrum. |

Biological Activity Mechanisms of Taxisterone: Cellular and Molecular Insights

Interaction with Receptor Systems

The initial step in taxisterone's mechanism of action is its interaction with intracellular receptor proteins, which act as ligand-activated transcription factors. wikipedia.org This binding event is the catalyst for a cascade of molecular events that ultimately alter cellular function.

This compound, like other ecdysteroids, is recognized by the Ecdysteroid Receptor (EcR), a member of the nuclear receptor superfamily. researchgate.netcellsignal.com For EcR to become functionally active and bind to DNA, it must form a heterodimer with another nuclear receptor, the Ultraspiracle protein (USP) in insects, or its vertebrate homolog, the Retinoid X Receptor (RXR). researchgate.netplos.orgnih.gov This EcR/RXR complex is the functional unit that mediates the hormonal signal.

The binding of a ligand such as this compound to the ligand-binding domain (LBD) of the EcR subunit is a critical event. nih.gov This interaction induces a conformational change in the receptor complex, which is essential for its subsequent activities. wikipedia.org In the absence of a ligand, Type II nuclear receptors like EcR/RXR are often bound to DNA in the nucleus, associated with corepressor proteins that inhibit gene transcription. cellsignal.comnih.gov The binding of the ecdysteroid ligand triggers the dissociation of these corepressors and the recruitment of coactivator proteins. cellsignal.comnih.gov The complete, ligand-activated this compound-EcR/RXR complex is then capable of modulating the expression of target genes. plos.org While the insect EcR/USP heterodimer's DNA-binding activity is largely unaffected by the hormone, the DNA-binding activity of the EcR/RXR heterodimer can be stimulated by ecdysteroids, suggesting the hormone can play a role in stabilizing the heterodimer. nih.gov

Table 1: Key Proteins in the this compound Receptor Complex

| Protein Component | Family | Role in Complex |

|---|---|---|

| Ecdysone (B1671078) Receptor (EcR) | Nuclear Receptor | Binds directly to this compound; acts as the ligand-sensing component. researchgate.net |

| Retinoid X Receptor (RXR) | Nuclear Receptor | Forms a heterodimer with EcR, which is essential for DNA binding and transactivation. nih.govrcsb.org |

| Coactivators | Various | Recruited to the ligand-bound complex to facilitate gene transcription. cellsignal.comnih.gov |

| Corepressors | Various | Bound to the receptor complex in the absence of a ligand, inhibiting transcription. cellsignal.comnih.gov |

Allosteric modulators are molecules that bind to a receptor at a site distinct from the primary (orthosteric) ligand-binding site, thereby altering the receptor's affinity or efficacy for the primary ligand. nih.govmdpi.com This mechanism allows for a fine-tuning of cellular signaling. mdpi.com Positive allosteric modulators (PAMs) can enhance the effects of the primary agonist, often by stabilizing a receptor conformation that favors agonist binding or signal transduction. frontiersin.orgbiorxiv.org

In the context of nuclear receptors, ligands can allosterically control the interactions with coactivators and corepressors by influencing the conformation of specific helices within the ligand-binding domain. nih.gov While this compound binds to the orthosteric site of the EcR, the concept of allostery is central to the receptor's function. The binding event itself is an allosteric trigger that dictates the recruitment of other proteins (coactivators/corepressors) at different surfaces of the receptor complex. However, there is currently limited specific research identifying this compound as an allosteric modulator that binds to a secondary site on the EcR/RXR complex to influence the binding of another primary ligand.

Modulation of Gene Expression and Protein Synthesis Pathways

Following receptor binding and activation, the primary downstream effect of the this compound-receptor complex is the regulation of gene expression, which in turn affects protein synthesis and other cellular functions.

The activated this compound-EcR/RXR heterodimer functions as a DNA-binding transcription factor. ebi.ac.ukwikipedia.org This complex recognizes and binds to specific DNA sequences known as hormone response elements (HREs) located in the regulatory regions of target genes. wikipedia.orgnih.gov The binding of the receptor complex to HREs, along with the recruited coactivator proteins, modulates the rate of transcription. wikipedia.orgwikipedia.org

Coactivator complexes often possess enzymatic activities, such as histone acetyltransferase (HAT) activity, which modifies chromatin structure by acetylating histones. nih.gov This process leads to a more "open" chromatin conformation, making the DNA more accessible to the cell's transcription machinery, including RNA polymerase II, and thereby initiating or enhancing the transcription of the target gene. cellsignal.comfrontiersin.org Conversely, the dissociation of corepressor complexes, which are associated with histone deacetylases (HDACs), lifts the repressive state. cellsignal.com Through this mechanism, this compound can selectively turn genes on or off, leading to a change in the cellular proteome and function.

A significant reported activity of ecdysteroids, including this compound, is the enhancement of protein synthesis, particularly in skeletal muscle, which can lead to hypertrophy (an increase in muscle cell size). nih.gov This anabolic effect is largely mediated through the activation of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. nih.govjournalofsportsmedicine.org

The PI3K/Akt pathway is a major regulator of cell growth, proliferation, and protein synthesis. unair.ac.idijbs.com Activation of this pathway can induce muscle hypertrophy by stimulating protein synthesis and inhibiting protein degradation. nih.gov The signaling cascade generally proceeds as follows:

Upstream signals, potentially initiated by the ecdysteroid-receptor interaction, activate PI3K.

PI3K phosphorylates membrane lipids, leading to the recruitment and activation of the serine/threonine kinase Akt (also known as Protein Kinase B). unair.ac.id

Activated Akt then phosphorylates a number of downstream targets that promote protein synthesis. A key target is the mammalian target of rapamycin (B549165) (mTOR), which, once activated, enhances mRNA translation and ribosome biogenesis. nih.gov

Akt also promotes protein synthesis by inhibiting glycogen (B147801) synthase kinase 3 (GSK3) and suppresses muscle atrophy by phosphorylating and inhibiting the nuclear translocation of FOXO transcription factors, which would otherwise upregulate genes involved in protein breakdown. nih.govijbs.com

By activating this pathway, this compound can shift the cellular balance in skeletal muscle cells towards protein accretion, leading to an increase in muscle mass. nih.govjournalofsportsmedicine.org

Table 2: PI3K/Akt Pathway in Protein Synthesis

| Component | Function |

|---|---|

| PI3K (Phosphoinositide 3-kinase) | A lipid kinase that, when activated, initiates the signaling cascade. unair.ac.id |

| Akt (Protein Kinase B) | A central kinase that phosphorylates multiple downstream targets to promote anabolic processes. nih.govunair.ac.id |

| mTOR (mammalian Target of Rapamycin) | A key downstream effector of Akt that directly stimulates protein synthesis machinery. nih.gov |

| GSK3 (Glycogen Synthase Kinase 3) | An enzyme inhibited by Akt, leading to increased activity of glycogen synthase and contributing to an anabolic state. ijbs.com |

| FOXO (Forkhead box O) | A family of transcription factors inhibited by Akt, preventing the expression of atrophy-related genes. nih.gov |

Cellular Cycle Regulation and Proliferation Control

The cell cycle is a tightly regulated process that governs cell growth and division. scirp.orgnumberanalytics.com It is controlled by a complex network of proteins, including cyclins and cyclin-dependent kinases (CDKs), which ensure that cells divide in a controlled manner. core.ac.uk Dysregulation of this process can lead to uncontrolled proliferation, a hallmark of many diseases. scirp.org

The influence of this compound on cell cycle regulation is an area of ongoing investigation. However, its known effects on signaling pathways like PI3K/Akt provide clues to its potential role. The PI3K/Akt pathway is not only crucial for protein synthesis but also plays a central role in promoting cell survival and proliferation. unair.ac.idijbs.com By activating Akt, cells can be pushed through checkpoints in the cell cycle, such as the G1 to S phase transition, which commits the cell to DNA replication and division. scirp.org

Furthermore, the regulation of gene expression is fundamental to cell cycle control. nih.gov Specific genes that control the progression through different phases of the cycle must be transcribed at precise times. nih.gov Given that this compound can modulate gene transcription via the EcR/RXR complex, it is plausible that it could influence the expression of key cell cycle regulatory genes, such as those encoding for cyclins or CDKs. However, direct studies detailing this compound's specific effects on cell cycle checkpoints and proliferation control in various cell types are not yet widely available.

Induction of Cell Cycle Arrest (e.g., G1/S-transition checkpoint)

The transition from the G1 phase to the S phase is a critical checkpoint in the cell cycle, ensuring that cells only proceed to replicate their DNA when conditions are favorable and the DNA is undamaged. wikipedia.orgresearchgate.net This transition is a point of no return; once a cell passes it, it is committed to completing the division process. wikipedia.org The G1/S checkpoint is regulated by a complex interplay of proteins, including cyclins and cyclin-dependent kinases (CDKs). researchgate.netebi.ac.uk Specifically, the Cyclin D-Cdk4/6 complex plays a key role by phosphorylating the retinoblastoma (Rb) protein, which in turn releases the E2F transcription factor to activate genes necessary for the S phase. researchgate.net

Disruptions in the G1/S transition can lead to uncontrolled cell proliferation, a hallmark of cancer. wikipedia.org Some chemical compounds can induce cell cycle arrest at this checkpoint, providing a potential avenue for therapeutic intervention. frontiersin.org This arrest allows time for DNA repair mechanisms to act or can trigger apoptosis (programmed cell death) in cells with extensive damage. frontiersin.org The G1/S checkpoint is a tightly regulated process that is crucial for maintaining genomic integrity. wikipedia.orgresearchgate.net

Downregulation of DNA Replication-Associated Genes

DNA replication is a fundamental process that occurs during the S phase of the cell cycle, where the entire genome is duplicated. wikipedia.org This process begins at specific sites called origins of replication and involves a host of proteins and enzymes that unwind the DNA and synthesize new strands. wikipedia.org The process is highly regulated to ensure fidelity and prevent genomic instability. mdpi.com

Replication stress, which can be caused by various factors including DNA lesions or conflicts with transcription, can lead to the stalling or collapse of replication forks. mdpi.comnih.gov This can result in DNA double-strand breaks and is a major driver of genomic instability, particularly in the early stages of cancer development. mdpi.com The expression of genes associated with DNA replication is tightly controlled and coupled to the cell cycle. wikipedia.org Downregulation of these genes can impede the replication process and is a mechanism by which cell proliferation can be inhibited. nih.gov

Key players in DNA replication whose downregulation can impact this process include:

DNA Polymerases: Enzymes that synthesize new DNA strands. wikipedia.org

Helicases: Enzymes that unwind the DNA double helix. wikipedia.org

Histone Chaperones: Proteins that disassemble and reassemble chromatin during replication. wikipedia.org

Enzyme and Transporter Interactions

Cytochrome P450 (CYP) Isoforms

Cytochrome P450 enzymes are a large family of proteins primarily located in the liver and other tissues that are responsible for the metabolism of a wide variety of substances, including drugs and endogenous compounds. ditki.comfrontiersin.orgnih.gov These enzymes are crucial for Phase I metabolism, which typically involves oxidation, reduction, or hydrolysis reactions to make compounds more water-soluble for excretion. ditki.combenthamscience.com There are numerous CYP isoforms, with CYP1, CYP2, and CYP3 families being the most significant for drug metabolism in humans. wcrj.netmdpi.com The activity of CYP enzymes can be influenced by various factors, including genetics, diet, and co-administered drugs, which can lead to significant drug-drug interactions. frontiersin.orgplos.org Modulation of CYP activity, either through inhibition or induction, can alter the efficacy and toxicity of therapeutic agents. mdpi.complos.org

Uridine 5′-diphospho-glucuronosyltransferase (UGT) Enzymes

Uridine 5′-diphospho-glucuronosyltransferases (UGTs) are key enzymes in Phase II metabolism, a process that involves the conjugation of molecules with glucuronic acid to further increase their water solubility and facilitate their elimination from the body. nih.govcore.ac.ukwikipedia.org This process, known as glucuronidation, is vital for the detoxification of numerous drugs, environmental toxins, and endogenous compounds like bilirubin. medlineplus.govnih.gov UGTs are found in various tissues, with the highest concentration in the liver. core.ac.uknih.gov Genetic variations in UGT genes can lead to significant differences in drug metabolism and are associated with certain diseases. nih.govmedlineplus.gov Similar to CYPs, the activity of UGTs can be modulated by various substances, potentially affecting drug clearance and efficacy. nih.gov

| Enzyme Family | Primary Function | Location | Significance |

| Cytochrome P450 (CYP) | Phase I metabolism (oxidation, reduction, hydrolysis) of xenobiotics and endogenous compounds. ditki.combenthamscience.com | Primarily liver, but also in intestines, kidneys, lungs, and other tissues. ditki.comfrontiersin.org | Crucial for drug clearance and detoxification; high potential for drug-drug interactions. mdpi.complos.org |

| Uridine 5′-diphospho-glucuronosyltransferase (UGT) | Phase II metabolism (glucuronidation) of drugs, toxins, and endogenous substances. nih.govwikipedia.org | Primarily liver, but also in kidney, skin, intestine, and brain. core.ac.uk | Essential for detoxification and excretion; genetic variants can impact drug metabolism and disease susceptibility. nih.govmedlineplus.gov |

Interaction with Efflux Pump Transporters (e.g., ABCB1)

The ATP-binding cassette (ABC) transporter subfamily B member 1 (ABCB1), also known as P-glycoprotein (P-gp), is a well-characterized efflux pump that plays a critical role in multidrug resistance (MDR) in cancer. nih.govfrontiersin.org This transmembrane protein actively transports a wide variety of structurally diverse compounds out of cells, thereby reducing their intracellular concentration and therapeutic effect. nih.govanu.edu.auresearchgate.net ABCB1 is expressed in various tissues, including the intestine, liver, and at the blood-brain barrier, where it functions to limit the absorption and distribution of xenobiotics. anu.edu.au

The interaction of compounds with ABCB1 is complex. Some compounds are substrates that are actively transported by the pump, often stimulating its ATPase activity which provides the energy for efflux. frontiersin.orgresearchgate.net Other compounds can act as inhibitors, blocking the pump's activity and thereby increasing the intracellular accumulation of co-administered drugs. frontiersin.org Understanding whether a compound is a substrate or inhibitor of ABCB1 is crucial for predicting its pharmacokinetic profile and potential for drug-drug interactions. frontiersin.orgmdpi.com

Structural-Activity Relationship (SAR) Studies of this compound and its Derivatives

Structure-activity relationship (SAR) is a fundamental concept in medicinal chemistry that links the chemical structure of a molecule to its biological activity. wikipedia.orggardp.org By systematically modifying the chemical structure of a compound and evaluating the resulting changes in its biological effects, researchers can identify the key chemical features, or pharmacophores, responsible for its activity. wikipedia.org This knowledge is then used to design and synthesize new derivatives with improved potency, selectivity, or other desirable properties. gardp.orgcollaborativedrug.com

For ecdysteroids like this compound, SAR studies have been instrumental in understanding how these molecules interact with their biological targets, such as the ecdysone receptor (EcR). researchgate.net These studies often involve the synthesis or isolation of a series of analogues with variations in different parts of the molecule, such as the side chain or the steroidal nucleus. The biological activity of these analogues is then quantitatively assessed using specific bioassays. researchgate.netbioone.org This approach has been crucial in developing models that predict the biological activity of new ecdysteroid analogues and in designing compounds with potential applications in agriculture and medicine. researchgate.net

In Vitro Bioassay Systems for Investigating Ecdysteroid Activity

A variety of in vitro bioassay systems have been developed to screen for and characterize the biological activity of ecdysteroids and their analogues. eje.cznih.gov These systems are essential for high-throughput screening of plant extracts and synthetic compounds to identify novel agonists and antagonists of the ecdysone receptor. eje.cz

One of the most widely used systems is a cell-based bioassay utilizing the Drosophila melanogaster BII cell line. bioone.orgeje.cz These cells are responsive to ecdysteroids, and their response, which can be measured turbidimetrically, reflects the binding affinity of the test compound to the EcR/USP receptor complex. researchgate.netbioone.org This assay is sensitive, quantitative, and robust enough to be used with crude plant extracts. eje.cz

Other in vitro systems include:

Reporter gene assays: These assays use cells (such as insect or yeast cells) that have been genetically engineered to express the ecdysone receptor and a reporter gene (e.g., luciferase or β-galactosidase) under the control of an ecdysone-responsive element. nih.govnih.gov The level of reporter gene expression provides a quantitative measure of the ecdysteroid activity of a test compound. nih.govnih.gov

Competitive radioligand binding assays: These assays use purified or in vitro-expressed ecdysone receptor proteins and a radiolabeled ecdysteroid ligand. bioone.org The ability of a test compound to displace the radioligand from the receptor provides a measure of its binding affinity. bioone.org

Cultured integument systems: These systems measure the induction of biological processes like chitin (B13524) synthesis in response to ecdysteroids in cultured insect tissues. nih.gov

Drosophila melanogaster BII Cell Bioassay

The Drosophila melanogaster BII cell bioassay is a common method for assessing the activity of ecdysteroid agonists and antagonists. scielo.br this compound has demonstrated notable activity in this assay. The BII cell line, derived from the fruit fly, is responsive to ecdysteroids, which are insect molting hormones. cancerresearch.org The biological activity is often quantified by the EC50 value, which represents the concentration of a compound that elicits a half-maximal response.

In this bioassay, this compound has been shown to be a potent ecdysteroid agonist. theses.cz Different studies have reported slightly varying EC50 values, which can be attributed to minor differences in experimental conditions. The reported EC50 values for this compound in the Drosophila melanogaster BII cell assay are 1.4 x 10⁻⁸ M and 9.5 x 10⁻⁸ M. theses.cz This indicates that this compound is effective at low concentrations in inducing a response in these insect cells.

Table 1: Activity of this compound in Drosophila melanogaster BII Cell Bioassay

| Compound | Assay | EC50 Value | Reference |

|---|---|---|---|

| This compound | Drosophila melanogaster BII cell bioassay | 1.4 x 10⁻⁸ M | theses.cz |

| This compound | Drosophila melanogaster BII cell bioassay | 9.5 x 10⁻⁸ M | theses.cz |

Mammalian Cell Line Assays (e.g., Lymphocyte Proliferation Assay, Cancer Cell Lines)

The biological effects of this compound have also been investigated in various mammalian cell lines, particularly in the context of cancer research. While the compound has been tested against several cancer cell lines, detailed, publicly available quantitative data remains limited for some of these.

Research has indicated that this compound was among the phytoecdysteroids studied for their effects on cancer cell lines such as LU-1 (lung adenocarcinoma) and KB (epidermoid carcinoma). google.comresearchgate.net Additionally, its potential relevance in the context of ovarian cancer has been noted. theses.cz However, specific quantitative outcomes of these particular studies, such as IC50 values, are not widely reported in the available literature.

More specific findings come from a study on fractions of Silene viridiflora extract, known to contain this compound. In this research, separated components were tested on P3X mammalian myeloma cells. researchgate.net After a 24-hour treatment period, the fractions corresponding to specific phytoecdysteroids, including what is understood to be this compound (spot S5 and S6), demonstrated cytotoxic effects, resulting in a 50% survival rate of the P3X cells. researchgate.net

There is no specific information available from the performed searches regarding the effect of this compound on lymphocyte proliferation assays.

Future Research Directions and Advanced Methodologies

Computational Chemistry and In Silico Modeling

Computational chemistry offers a powerful, cost-effective avenue for exploring the chemical and biological properties of taxisterone, accelerating research that would otherwise be resource-intensive. steeronresearch.comadvancedsciencenews.com By simulating molecular interactions and predicting activities, these in silico methods provide crucial insights that can guide experimental design. escholarship.orgucr.edu

Molecular docking and dynamics (MD) simulations are indispensable tools for predicting how this compound interacts with its biological targets. nih.gov Docking algorithms can place this compound within the binding site of a target protein, such as an insect ecdysone (B1671078) receptor (EcR) or a mammalian nuclear receptor, and estimate the binding affinity. nih.govnih.govmdpi.com For instance, studies on related ecdysteroids have successfully used docking to understand binding modes with targets like estrogen receptor beta (ERβ), androgen receptors, and various enzymes. nih.govresearchgate.netmdpi.commdpi.com

Following docking, MD simulations can be employed to observe the dynamic behavior of the this compound-receptor complex over time, typically on the nanosecond scale. nih.govfigshare.com These simulations provide detailed information on the stability of the interaction, conformational changes in both the ligand and the protein, and the specific atomic interactions (like hydrogen bonds and hydrophobic contacts) that maintain the complex. nih.govmdpi.com This approach can validate docking results and offer a more accurate picture of the binding event, helping to explain the compound's specific biological effects.

Table 1: Example Parameters in Molecular Docking & Dynamics Studies

| Parameter | Description | Typical Use in this compound Research |

|---|---|---|

| Binding Affinity (kcal/mol) | An estimation of the binding energy between the ligand (this compound) and the receptor. Lower values indicate stronger binding. | To rank potential protein targets for this compound and compare its binding strength to that of native ligands or other ecdysteroids. researchgate.net |

| Root-Mean-Square Deviation (RMSD) | A measure of the average distance between the atoms of superimposed protein or ligand structures, typically measured over the course of an MD simulation. | To assess the stability of the this compound-receptor complex over time. A low, stable RMSD suggests a stable binding mode. nih.gov |

| Hydrogen Bond Analysis | Identifies the formation and duration of hydrogen bonds between the ligand and receptor. | To pinpoint key amino acid residues in the receptor's active site that are critical for this compound recognition and binding. researchgate.net |